1-Propanesulfonic acid, 3,3'-dithiobis-
Overview
Description
1-Propanesulfonic acid, 3,3’-dithiobis-, also known as Disodium 3,3’-Dithiobis(1-propanesulfonate), is a chemical compound with the molecular formula C6H12Na2O6S4 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of 1-Propanesulfonic acid, 3,3’-dithiobis- is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular weight of 1-Propanesulfonic acid, 3,3’-dithiobis- is 354.38 . The InChI key is LMPMFQXUJXPWSL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
1-Propanesulfonic acid, 3,3’-dithiobis- is a solid at 20 degrees Celsius . It is soluble in water . The compound has a density of 1.575 at 20℃ .Preparation Methods
1-Propanesulfonic acid, 3,3’-dithiobis- can be synthesized through a series of chemical reactions. One common method involves the reaction of 1-propanethiol with sulfur monochloride to form 1,3-dichloropropane disulfide. This intermediate is then reacted with sodium sulfite to yield 1-propanesulfonic acid, 3,3’-dithiobis- . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3,3’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines. Major products formed from these reactions include sulfonic acid derivatives, thiols, and substituted sulfonic acids .
Scientific Research Applications
1-Propanesulfonic acid, 3,3’-dithiobis- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a cross-linking agent in protein and peptide studies.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3,3’-dithiobis- involves its ability to form disulfide bonds with thiol-containing molecules. This property makes it useful in cross-linking proteins and peptides, thereby stabilizing their structures. The compound can also interact with various molecular targets, including enzymes and receptors, through its sulfonic acid groups .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3,3’-dithiobis- can be compared with other similar compounds such as:
3,3’-Dithiobis(1-propanesulfonic acid): Similar in structure but may have different reactivity and applications.
3,3’-Dithiobis(2-propanesulfonic acid): Differing in the position of the sulfonic acid groups, leading to variations in chemical behavior.
3,3’-Dithiobis(1-butanesulfonic acid): Longer carbon chain, which affects its solubility and reactivity.
The uniqueness of 1-Propanesulfonic acid, 3,3’-dithiobis- lies in its specific disulfide linkage and the positioning of the sulfonic acid groups, which confer distinct chemical properties and applications.
Properties
IUPAC Name |
3-(3-sulfopropyldisulfanyl)propane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S4/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12/h1-6H2,(H,7,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPMFQXUJXPWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066240 | |
Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17661-52-8 | |
Record name | Bis(3-sulfopropyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17661-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanesulfonic acid, 3,3'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dithiobispropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.